6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide

Descripción general

Descripción

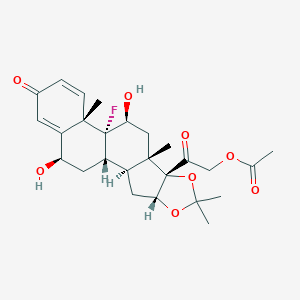

The compound 6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide is a complex organic molecule characterized by its unique pentacyclic structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide typically involves multiple steps, starting from simpler organic precursors. The key steps include:

Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring closures.

Introduction of Functional Groups: The hydroxyl, fluoro, and oxo groups are introduced through selective functionalization reactions. For example, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST).

Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization and functionalization reactions.

Análisis De Reacciones Químicas

Metabolic Reactions

The compound arises as a metabolite of triamcinolone acetonide, primarily through hepatic and extrahepatic pathways:

Key Findings :

-

The 6β-hydroxy group reduces receptor binding affinity due to steric hindrance .

-

Hydrolysis of the 21-acetyloxy group occurs rapidly in vivo, forming 21-hydroxy intermediates .

Degradation

-

Hydrolytic Degradation : The 21-acetyloxy group undergoes hydrolysis in aqueous media (pH-dependent) .

-

Photodegradation : Exposure to UV light induces cleavage of the acetonide ring, forming diketone byproducts .

Stability and Reactivity

| Parameter | Condition | Outcome |

|---|---|---|

| Thermal Stability | 100–110°C | Decomposition via acetonide ring opening |

| pH Sensitivity | Alkaline (pH > 8) | Rapid hydrolysis of acetyloxy group |

| Light Sensitivity | UV exposure (254 nm) | Photooxidation at C1-C2 double bond |

Notable Reactivity :

Comparative Metabolic Byproducts

| Metabolite | Activity | Elimination Pathway |

|---|---|---|

| 6β-Hydroxy-21-acetyloxy derivative | Low | Renal (70%) |

| 21-Carboxytriamcinolone acetonide | Inactive | Fecal (30%) |

| 6β,21-Dihydroxy triamcinolone acetonide | Trace | Biliary excretion |

Critical Insights

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action:

6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide acts primarily by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in decreased production of pro-inflammatory cytokines and enhanced anti-inflammatory effects, making it effective in managing inflammatory conditions .

Clinical Applications

-

Dermatological Conditions:

- Indications: The compound is used for treating various dermatoses, including eczema, psoriasis, and dermatitis. Its anti-inflammatory properties help reduce redness, swelling, and itching associated with these conditions.

- Case Study: A clinical trial involving patients with severe eczema showed significant improvement in symptoms after treatment with triamcinolone acetonide derivatives, including this compound .

-

Ophthalmic Disorders:

- Indications: It is effective in treating uveitis and other ocular inflammatory conditions. The compound can be administered via intravitreal injection for localized effects.

- Case Study: A study reported successful management of macular edema associated with uveitis using intravitreal injections of triamcinolone acetonide, demonstrating its efficacy in ocular applications .

-

Musculoskeletal Disorders:

- Indications: The compound is utilized for intra-articular injections to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.

- Case Study: Intra-articular administration of triamcinolone acetonide has been shown to provide significant relief from pain and improve joint function in patients with knee osteoarthritis .

Comparative Efficacy

The table below summarizes the comparative efficacy of this compound against other corticosteroids:

| Corticosteroid | Efficacy | Common Indications |

|---|---|---|

| This compound | High | Inflammatory skin diseases, uveitis |

| Triamcinolone Acetonide | Moderate | Allergic rhinitis, asthma |

| Budesonide | Moderate | Asthma, allergic rhinitis |

| Flunisolide | Low | Allergic rhinitis |

Safety Profile

While this compound is generally well-tolerated, potential side effects include local reactions at the injection site, systemic effects from high doses or prolonged use, and potential impacts on lactation as observed in some studies . Monitoring is advised during treatment to mitigate risks.

Mecanismo De Acción

The mechanism of action of 6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can form strong hydrogen bonds with active site residues, while the hydroxyl and oxo groups can participate in redox reactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Hydroxy-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

- [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Chloro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

Uniqueness

The presence of the fluoro group in 6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide imparts unique properties, such as increased metabolic stability and the ability to form strong hydrogen bonds. These characteristics can enhance its biological activity and make it a more potent compound compared to its analogs.

Actividad Biológica

6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide is a synthetic glucocorticoid derived from triamcinolone acetonide, known for its anti-inflammatory and immunosuppressive properties. This compound is primarily used in dermatological applications and has been the subject of various studies to elucidate its biological activity, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H30O6, with a molecular weight of approximately 406.48 g/mol. The compound features a steroid structure with hydroxyl and acetoxy functional groups that enhance its solubility and biological activity.

The biological activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, the complex translocates to the nucleus, where it regulates the transcription of anti-inflammatory genes while suppressing pro-inflammatory cytokines. This mechanism underlies its efficacy in treating conditions such as dermatitis and other inflammatory skin disorders.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits rapid absorption and distribution following topical application. The compound's bioavailability is enhanced through novel formulations such as Transfersomes, which facilitate deeper penetration into the skin layers while minimizing systemic exposure. Research shows that a dose of 0.2 µg/cm² can suppress inflammation effectively for up to 48 hours .

Biological Activity

The biological activities of this compound include:

- Anti-inflammatory Effects : Demonstrated through various in vivo models, including murine ear edema assays where it significantly reduced inflammation induced by arachidonic acid.

- Immunosuppressive Properties : Inhibition of T-cell activation and cytokine production has been observed, indicating potential applications in autoimmune conditions.

- Antiproliferative Effects : Studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, although further research is needed to clarify this effect.

Case Studies

- Dermatological Applications : In clinical trials involving patients with atopic dermatitis, topical formulations containing this compound showed significant improvement in clinical scores compared to placebo.

- Chronic Inflammatory Conditions : A study on patients with chronic rhinosinusitis indicated that intranasal administration led to reduced mucosal inflammation and improved quality of life metrics.

Comparative Efficacy

A comparative analysis of various corticosteroids indicates that this compound exhibits superior efficacy in reducing local inflammation while maintaining a favorable safety profile.

| Compound | Anti-inflammatory Efficacy | Systemic Absorption | Duration of Action |

|---|---|---|---|

| This compound | High | Low | Up to 48 hours |

| Triamcinolone Acetonide | Moderate | Moderate | Up to 24 hours |

| Betamethasone | High | Moderate | Up to 36 hours |

Propiedades

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO8/c1-13(28)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(30)17-8-14(29)6-7-23(17,4)25(16,27)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,30-31H,9-12H2,1-5H3/t15-,16-,18+,19-,21+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZIWTDCPALRKC-CCGQCGMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)O)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@H](C5=CC(=O)C=C[C@@]54C)O)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628409 | |

| Record name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12R)-4b-Fluoro-5,12-dihydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72559-83-2 | |

| Record name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12R)-4b-Fluoro-5,12-dihydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.